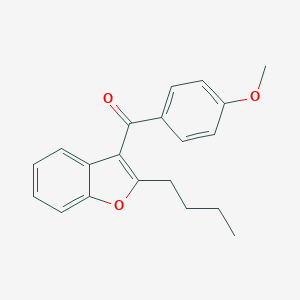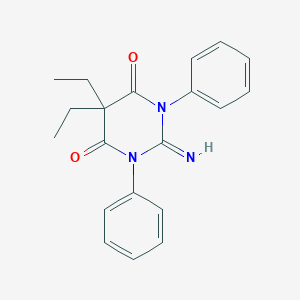
5,5-Diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione
Overview
Description
5,5-Diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione, also known as 5,5-Diethyl-1,3-diphenyl-2-iminobarbituric acid, is a derivative of Barbituric acid . It has a molecular formula of C20H21N3O2 and a molecular weight of 335.41 .
Molecular Structure Analysis
The compound has a linear formula of C20H21N3O2 . The InChI representation of the molecule isInChI=1S/C20H21N3O2/c1-3-20(4-2)17(24)22(15-11-7-5-8-12-15)19(21)23(18(20)25)16-13-9-6-10-14-16/h5-14,21H,3-4H2,1-2H3 . Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 436.8±28.0 °C and a predicted density of 1.17±0.1 g/cm3 . Its pKa is predicted to be 2.68±0.40 .Scientific Research Applications
Synthesis and Chemical Properties
- A method for synthesizing 4-unsubstituted 2-phenyldihydropyrimidines with acyl and alkoxycarbonyl groups was developed, involving cyclization of 4-dimethylamino-1,3-diaza-1,3-butadiene with diethyl maleate and similar compounds (Nishimura & Cho, 2014).
- Spectroscopic characterization and quantum chemical calculations of 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione were conducted, exploring its molecular geometry, vibrational spectra, and atomic charges (Paulraj & Muthu, 2013).
Application in Nonlinear Optical Materials
- Research on the nonlinear optical properties of certain styryl dyes, including derivatives of 1,3-diazinane diones, showed promise for these compounds in nonlinear optical materials, useful for device applications (Shettigar et al., 2009).
Biological and Medicinal Studies
- Synthesis and evaluation of anticonvulsant activities of 5-(isoindole-1,3-dione) pyrimidinones demonstrated potential therapeutic applications, with certain derivatives showing significant anticonvulsant effects (Sharma et al., 2016).
- The synthesis of bis(thiadiazole/triazole) derivatives from 5,5-dimethylcyclohexane-1,3-dione and their investigation for antibacterial activities highlighted the potential of these compounds in antimicrobial treatments (Dabholkar & Ansari, 2008).
Advanced Synthesis Techniques
- Microwave-assisted synthesis of substituted benzo-(5,6-e)-(1,3)-diazepine-4,7-dione derivatives was explored, showcasing modern techniques in chemical synthesis and their applications in antimicrobial studies (Kharate et al., 2012).
properties
IUPAC Name |
5,5-diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-20(4-2)17(24)22(15-11-7-5-8-12-15)19(21)23(18(20)25)16-13-9-6-10-14-16/h5-14,21H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVOTAJFAYMIHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=N)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




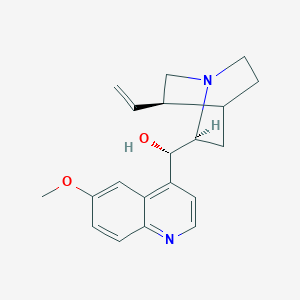

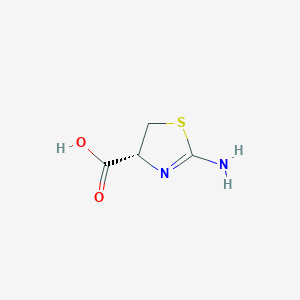




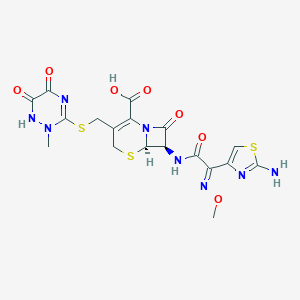


![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)
